N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a fused imidazo[1,2-a]pyrimidine heterocyclic core. This compound is characterized by a phenyl group substituted at the 3-position with the imidazopyrimidine moiety, linked via a sulfonamide group to a 4-methylbenzene ring.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-14-6-8-17(9-7-14)26(24,25)22-16-5-2-4-15(12-16)18-13-23-11-3-10-20-19(23)21-18/h2-13,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZBISYVMZINKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves multistep reactions. One common approach is the condensation of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyrimidines . This reaction can be carried out under mild conditions using toluene as a solvent and iodine (I2) as a promoter. The reaction conditions are metal-free and involve the cleavage of C–C bonds .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced catalytic systems and automated processes can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: TBHP and I2 in toluene.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in polar solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines.
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a pharmacophore in drug discovery.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine core can form hydrogen bonds and π-π stacking interactions with target proteins, influencing their activity . This compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide and related compounds:
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Structural and Functional Insights:
Core Heterocycle Diversity :
- The imidazo[1,2-a]pyrimidine core in the target compound (vs. pyrazolo[3,4-d]pyrimidine in or benzoimidazopyrimidine in ) influences binding modes. Imidazopyrimidines mimic purines, favoring ATP-binding pockets in kinases, while pyrazolopyrimidines may exhibit stronger π-π stacking .
The 4-methylbenzenesulfonamide group in the target compound offers a balance between hydrophobicity and hydrogen-bonding capacity compared to bulkier groups like biphenylsulfonamide in .
Pharmacological Hypotheses :
- The absence of electron-withdrawing groups (e.g., nitro or fluoro) in the target compound may reduce off-target effects compared to . However, this could also lower potency against specific targets like cytochrome P450 enzymes.
Research Implications
The target compound’s structural simplicity positions it as a versatile scaffold for further optimization. Comparative studies with (biphenyl sulfonamide) and (fluorinated pyrazolopyrimidine) could elucidate trade-offs between molecular complexity, solubility, and target affinity. Future work should prioritize in vitro assays to validate kinase inhibition and ADMET profiling.
Biological Activity
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H19N3O2S
- Molecular Weight : 345.43 g/mol
The structure consists of an imidazo[1,2-a]pyrimidine moiety linked to a phenyl group and a sulfonamide functional group, which is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
- Kinase Inhibition : The compound is believed to act as an ATP-competitive inhibitor of various kinases. For instance, studies have shown that modifications in the imidazo[1,2-a]pyrimidine structure can enhance selectivity and potency against specific cancer-related kinases such as DDR1 and RET .
- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyrimidines can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against target cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A study on a series of imidazo[1,2-α]pyrimidine derivatives reported potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial DNA synthesis or protein function .
Case Study 1: Anticancer Efficacy
In a study evaluating a series of imidazo[1,2-a]pyrimidine derivatives, it was found that certain modifications led to improved potency against Bcr-Abl T315I mutant cells. The compound's structure allowed it to effectively occupy the ATP-binding pocket of kinases, leading to enhanced inhibition of cell growth in vitro. The results indicated an IC50 value as low as 26 nM for some derivatives .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial efficacy of imidazo[1,2-α]pyrimidine derivatives showed that these compounds could inhibit the growth of Mycobacterium species effectively. The study provided quantitative data indicating that some derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics used against resistant strains .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
